5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound notable for its structure, which includes both pyrazole and pyridine rings. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and its utility as a building block in the synthesis of various pharmacologically active molecules. It is primarily classified under the category of pyrazolo[3,4-b]pyridine derivatives, which are known for their diverse applications in drug development, particularly in the synthesis of kinase inhibitors and anti-cancer agents .
The synthesis of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the bromination of 1-methyl-1H-pyrazolo[4,3-b]pyridine. A common method employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in a solvent like dichloromethane. The reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production may utilize similar synthetic routes but on a larger scale, optimizing for yield and purity through methods like continuous flow reactors .
The molecular formula for 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is C_7H_7BrN_2. The compound features a bromine atom at the 5-position of the pyrazole ring and a methyl group at the 1-position.
5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine can participate in various chemical reactions:
The specific conditions for these reactions depend on the substituents involved and the desired products. For example, substitution reactions may require bases or catalysts to facilitate nucleophilic attack on the bromine atom.
The mechanism of action for compounds like 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine often involves interaction with biological targets such as protein kinases. These interactions can inhibit specific pathways that are crucial for cancer cell proliferation and survival.
Studies have shown that pyrazolo[3,4-b]pyridines can exhibit a dual isomeric structure (1H and 2H), influencing their biological activity and binding affinity . The presence of both bromine and methyl groups enhances their reactivity and selectivity towards biological targets.
The compound's reactivity is largely attributed to the presence of the bromine atom, which allows for further functionalization. Its stability under various conditions makes it suitable for synthetic applications in medicinal chemistry .
5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine has several scientific applications:
This compound exemplifies the versatility of pyrazolo[3,4-b]pyridines in both academic research and industrial applications, highlighting its importance in ongoing scientific investigations.
The development trajectory of pyrazolo[4,3-b]pyridine derivatives within pharmaceutical research reveals a continuous refinement process driven by synthetic accessibility and target affinity optimization. Early analogs focused primarily on unsubstituted variants like 5-bromo-1H-pyrazolo[4,3-b]pyridine (CAS: 1227628-78-5), which served as foundational scaffolds for nitrogen functionalization studies [10]. The strategic incorporation of the 1-methyl group marked a significant advancement, substantially improving metabolic stability and membrane permeability while simultaneously directing electrophilic substitution patterns during further derivatization [6]. This evolution culminated in the development of more complex derivatives exemplified by 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid (CAS: 2090302-28-4), which contains an additional carboxylic acid functionality at the 7-position that serves as a handle for amide bond formation in structure-activity relationship studies targeting kinase enzymes [2] [5]. The commercial availability of these specialized building blocks through suppliers including AiFChem and BLD Pharmatech has accelerated their adoption in drug discovery programs targeting oncology and CNS disorders [2] [8].
The specific substitution pattern of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine confers distinctive advantages in both synthetic chemistry and molecular recognition. The bromine atom at the 5-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig transformations that introduce aromatic, alkyne, or amino functionalities, respectively [3]. This reactivity is complemented by the electron-withdrawing character of the bromine substituent, which modulates the π-electron distribution across the heterocyclic system and enhances hydrogen bond acceptor capacity at N2. Simultaneously, the 1-methyl group fulfills multiple critical roles: (1) it prevents N2-H tautomerism, ensuring regiochemical consistency in subsequent reactions; (2) it provides steric shielding of the adjacent nitrogen to reduce metabolic N-oxidation; and (3) it introduces a hydrophobic contact point favorable for kinase ATP-binding domain interactions [4] [7]. This combination creates a balanced molecular framework with calculated physicochemical properties (molecular weight 212.05 g/mol, moderate lipophilicity) that align well with lead-like compound criteria for drug discovery [1].
The pyrazolopyridine family encompasses five distinct isomeric systems ([3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), each exhibiting unique electronic distributions and spatial orientations of hydrogen bonding elements. Among these, the [4,3-b] isomer represented by 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine demonstrates superior aromatic character across both rings when compared to the [3,4-b] isomer, as confirmed by computational analyses of resonance energies and nucleus-independent chemical shift (NICS) values [4] [6]. This enhanced aromatic stabilization translates to greater chemical stability under physiological conditions and more consistent intermolecular stacking interactions with protein aromatic residues. Unlike the [3,4-b] isomer that dominates medicinal chemistry literature (representing >300,000 reported compounds), the [4,3-b] scaffold offers distinct vectorial alignment of substituents: the 5-bromo group occupies a position topologically equivalent to the 6-bromo in [3,4-b] systems, while the bridgehead nitrogen orientation creates different hydrogen bonding patterns with target proteins [6] [7]. This distinct spatial arrangement has proven particularly advantageous in the development of tropomyosin receptor kinase (TRK) inhibitors, where the [4,3-b] configuration enables optimal contact with gatekeeper residues in the ATP-binding pocket while maintaining synthetic accessibility through established routes [3].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8